3,4-Dimethyl-4-phenyl-3,4-dihydroquinazoline
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Overview
Description
3,4-Dimethyl-4-phenyl-3,4-dihydroquinazoline is a heterocyclic compound belonging to the quinazoline family Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethyl-4-phenyl-3,4-dihydroquinazoline typically involves the cyclization of appropriate precursors. One common method involves the reaction of (2-aminophenyl) (diphenyl)carbinol with nitriles . This reaction is often carried out in the presence of a strong acid, such as hydrochloric acid, to facilitate the cyclization process. Another method involves the use of microwave-assisted reactions, which can significantly reduce reaction times and improve yields .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This can include the use of continuous flow reactors and automated systems to ensure consistent product quality and high throughput. The choice of solvents, catalysts, and reaction conditions is crucial to maximize yield and minimize production costs.
Chemical Reactions Analysis
Types of Reactions: 3,4-Dimethyl-4-phenyl-3,4-dihydroquinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can convert quinazoline derivatives back to their dihydro forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include selenium dioxide (SeO2) and other mild oxidants.
Substitution: Nucleophilic reagents such as organolithium or organomagnesium compounds are often employed.
Major Products Formed:
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3,4-Dimethyl-4-phenyl-3,4-dihydroquinazoline involves its interaction with specific molecular targets. For instance, as a trypanothione reductase inhibitor, it binds to the active site of the enzyme, preventing the reduction of trypanothione disulfide to its reduced form . This inhibition disrupts the redox balance in trypanosomatid parasites, leading to their death. The compound’s anti-inflammatory effects are thought to be mediated through the inhibition of key enzymes involved in the inflammatory response .
Comparison with Similar Compounds
2-Aryl-4,4-diphenyl-3,4-dihydroquinazolines: These compounds share a similar core structure but differ in the substituents attached to the quinazoline ring.
Quinazolinone Derivatives: These compounds are oxidized forms of dihydroquinazolines and exhibit different biological activities.
Substituted Quinazolines: Compounds with various functional groups introduced at different positions on the quinazoline ring.
Uniqueness: 3,4-Dimethyl-4-phenyl-3,4-dihydroquinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
60538-79-6 |
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Molecular Formula |
C16H16N2 |
Molecular Weight |
236.31 g/mol |
IUPAC Name |
3,4-dimethyl-4-phenylquinazoline |
InChI |
InChI=1S/C16H16N2/c1-16(13-8-4-3-5-9-13)14-10-6-7-11-15(14)17-12-18(16)2/h3-12H,1-2H3 |
InChI Key |
JVYXLUAUXQQBAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2N=CN1C)C3=CC=CC=C3 |
Origin of Product |
United States |
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